![molecular formula C19H11N3O2 B1348275 2,6-Bis(benzo[d]oxazol-2-yl)pyridine CAS No. 33858-36-5](/img/structure/B1348275.png)

2,6-Bis(benzo[d]oxazol-2-yl)pyridine

Vue d'ensemble

Description

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification-based signals for the detection of acetate ions .

Synthesis Analysis

The synthesis of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” involves coupling a styryl substituent into the bis (HBO) 1 structure . A series of binuclear rhodium (I) and iridium (I) complexes with 2,6-bis (benzimidazol-2-yl) pyridine (bzimpy) derivatives were synthesized and characterized by elemental analysis and spectroscopic methods .

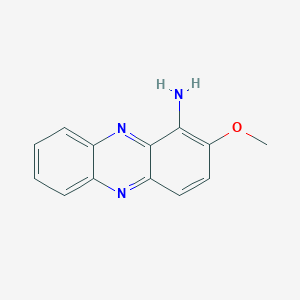

Molecular Structure Analysis

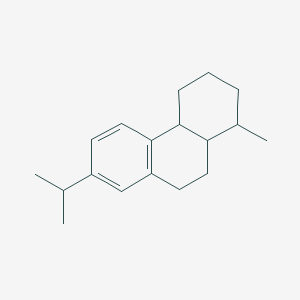

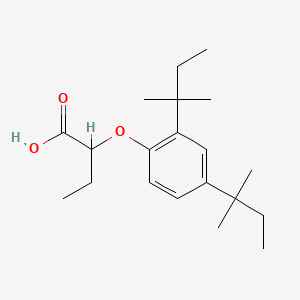

The molecular formula of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” is C19H11N3O2 . The molecular graphs of two isomers with trans- (A) and cis- (B) disposition of C=N bonds have been reported .

Chemical Reactions Analysis

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” may be employed as a chemosensor for the detection of fluoride ions . It has been used as a sensor for the detection of toxic metabolites of benzene such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” include a density of 1.3±0.1 g/cm3, boiling point of 479.4±30.0 °C at 760 mmHg, and a flash point of 242.1±18.5 °C . It has a molar refractivity of 90.0±0.3 cm3, and a polar surface area of 65 Å2 .

Applications De Recherche Scientifique

Chemosensor for Fluoride Ions

2,6-Bis(benzo[d]oxazol-2-yl)pyridine has been utilized as a chemosensor for the detection of fluoride ions. Employing UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, it demonstrates potential as a sensor based on chemical shift and optical modification for fluoride ion detection (Chetia & Iyer, 2008).

Lanthanide and Actinide Separation

This compound, in its various forms, is significant in the selective extraction of americium(III) from europium(III). The study of its hydrophobic tridentate ligands offers insights into the separation factors crucial for understanding the separation processes in lanthanides and actinides (Drew et al., 2004).

Catalytic Oxidation

A Ruthenium complex based on 2,6-Bis[1-(Pyridin-2-yl)-1H-Benzo[d]Imidazol-2-yl]Pyridine has been synthesized, showing efficacy in catalyzing the oxidation of (1H-Benzo[d]-Imidazol-2-yl)Methanol to 1H-Benzo[d]Imidazole-2-Carbaldehyde using H2O2. This demonstrates its potential in catalytic processes (Liu et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

2,6-Bis(benzo[d]oxazol-2-yl)pyridine has applications in the field of OLEDs. Its derivatives have been synthesized, showing potential as organic light-emitting materials due to their photoluminescence properties, which could be beneficial in the development of OLED technologies (Hong-bin, 2010).

Electron Transporting Materials

As an electron-transporting material, 2,6-Bis(benzo[d]oxazol-2-yl)pyridine-based compounds have shown significant efficiency in deep-red phosphorescent OLEDs. They exhibit high glass-transition temperatures and ambipolar transport properties, contributing to advancements in OLED efficiency (Yin et al., 2015).

Luminescence Lifetimes Enhancement

The compound has been instrumental in enhancing the luminescence lifetimes of ruthenium(II)-terpyridine complexes. The increase in emission lifetime at room temperature is significant for applications in luminescent materials and sensors (Duati et al., 2003).

Transmembrane Anion Transport

2,6-Bis(benzo[d]oxazol-2-yl)pyridine exhibits potent anionophoric activity, demonstrating a notable contrast in activity compared to its N-methylated analog, highlighting the significance of the imidazolyl-NH fragments in anion transport (Peng et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine and its coordination behavior have been studied, providing insights into its potential in forming stable hydrogen bonding associations, which are valuable for supramolecular chemistry (Garza-Ortiz et al., 2013).

Electrochemical Properties

Its derivatives have been synthesized and studied for their electrochemical behavior, indicating high ionization potentials and good affinity, which can be relevant for electronic and energy storage applications (Tan, Feng, & Peng, 2007).

Urea Recognition

2,6-Bis(benzo[d]oxazol-2-yl)pyridine has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This application is significant in chemical and biological recognition fields (Chetia & Iyer, 2006).

Palladium(II) Complexes

The compound forms Palladium(II) complexes with tridentate bis(benzazole) ligands. These complexes have been studied for their structural, substitution kinetics, DNA interactions, and cytotoxicity, which is crucial for medicinal chemistry and drug development (Omondi et al., 2020).

Spin-Crossover and Fluorescence

Iron(II) complexes of tridentate indazolylpyridine ligands, including 2,6-Bis(benzo[d]oxazol-2-yl)pyridine, have been studied for their spin-crossover hysteresis and ligand-based fluorescence. This research contributes to the development of materials with specific magnetic and optical properties (Santoro et al., 2015).

Acetate Recognition

The compound is also an efficient receptor for acetate recognition, with its binding properties studied using various spectroscopic techniques. This has implications for environmental monitoring and chemical sensing applications (Chetia & Iyer, 2011).

Safety And Hazards

Orientations Futures

New iron (II) complexes with 2,6-bis (benzimidazol-2-yl)pyridine (L), in particular, [FeL 2 ]A 2 · n H 2 O (A = Br − (I), NO 3− (II), C 2 N 3− (III); n = 1 (I), 0.5 (II), 2 (III)) and [NiL 2 ]Br 2 ·1.23H 2 O·3.33EtOH (IV), have been synthesized and studied using single-crystal and powder X-ray diffraction techniques, UV-vis (diffuse reflection), IR and Mössbauer spectroscopy, as well as static magnetic susceptibility measurements .

Propriétés

IUPAC Name |

2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABDAMKZNFRJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349536 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(benzo[d]oxazol-2-yl)pyridine | |

CAS RN |

33858-36-5 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)